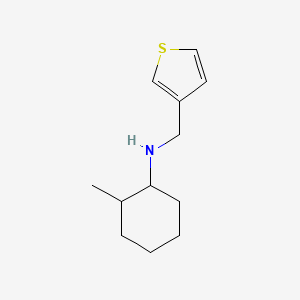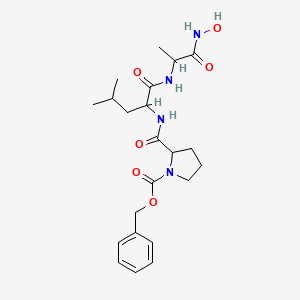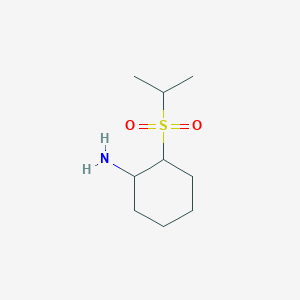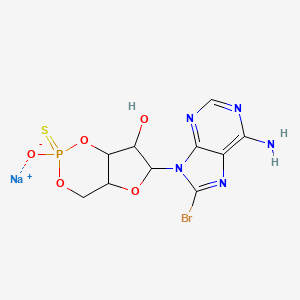
A'-Neo-30-norgammacerane, 22-propyl-, (17alpha,22S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A’-Neo-30-norgammacerane, 22-propyl-, (17alpha,22S)-: is a complex organic compound with a unique molecular structure. It belongs to the class of triterpenoids, which are known for their diverse biological activities and structural complexity. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and biological interactions .
Preparation Methods
The synthesis of A’-Neo-30-norgammacerane, 22-propyl-, (17alpha,22S)- involves multiple steps, typically starting from simpler triterpenoid precursors. The synthetic route often includes:
Cyclization Reactions: Formation of the core triterpenoid structure through cyclization of squalene or similar precursors.
Functional Group Modifications: Introduction of the propyl group at the 22nd position and specific stereochemistry at the 17th and 22nd positions.
Purification: The final product is purified using chromatographic techniques to ensure the desired stereochemistry and purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
A’-Neo-30-norgammacerane, 22-propyl-, (17alpha,22S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones or aldehydes back to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
A’-Neo-30-norgammacerane, 22-propyl-, (17alpha,22S)- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stereochemistry of triterpenoids.
Biology: Researchers investigate its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development for diseases like cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of A’-Neo-30-norgammacerane, 22-propyl-, (17alpha,22S)- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
A’-Neo-30-norgammacerane, 22-propyl-, (17alpha,22S)- can be compared with other similar triterpenoids, such as:
A’-Neo-30-norgammacerane, 22-ethyl-, (17alpha,22R)-: Differing by the ethyl group at the 22nd position and stereochemistry.
A’-Neo-30-norgammacerane, 22-butyl-, (17alpha,22S)-: Differing by the butyl group at the 22nd position.
A’-Neo-30-norgammacerane, (17alpha)-: Lacking the propyl group at the 22nd position.
The uniqueness of A’-Neo-30-norgammacerane, 22-propyl-, (17alpha,22S)- lies in its specific stereochemistry and functional group, which influence its chemical reactivity and biological activity .
Properties
CAS No. |
67069-25-4 |
|---|---|
Molecular Formula |
C32H56 |
Molecular Weight |
440.8 g/mol |
IUPAC Name |
5a,5b,8,8,11a,13b-hexamethyl-3-pentan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C32H56/c1-9-11-22(2)23-14-19-29(5)24(23)15-20-31(7)26(29)12-13-27-30(6)18-10-17-28(3,4)25(30)16-21-32(27,31)8/h22-27H,9-21H2,1-8H3 |
InChI Key |
OWRSREGIRFCWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one](/img/structure/B12107441.png)
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid](/img/structure/B12107448.png)




![Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12107497.png)

![1-[2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12107502.png)
![N-[1-(Pyridin-3-yl)ethyl]thian-4-amine](/img/structure/B12107508.png)
![3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid](/img/structure/B12107512.png)

